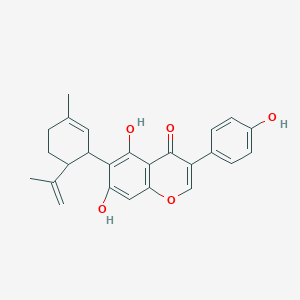
7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-bromo-8-fluoro-6-(trifluorométhyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes brome, fluor et trifluorométhyl. Ce composé appartient à la famille des quinazolines, connue pour ses diverses activités biologiques et ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-bromo-8-fluoro-6-(trifluorométhyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation d'intermédiaires appropriés dans des conditions contrôlées. Par exemple, la réaction du 2-amino-5-bromobenzonitrile avec l'anhydride trifluoroacétique peut produire un intermédiaire, qui est ensuite soumis à d'autres réactions pour introduire les groupes fluor et trifluorométhyl .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement élevé et une pureté optimale. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour intensifier la production tout en maintenant la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-bromo-8-fluoro-6-(trifluorométhyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinazoline.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant potentiellement à différentes activités biologiques.
Substitution: Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes à l'aide de réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, nécessitant souvent des températures contrôlées et des atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinazoline, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, augmentant la polyvalence du composé .
Applications de la recherche scientifique
Le 7-bromo-8-fluoro-6-(trifluorométhyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Enquête sur ses effets thérapeutiques potentiels, en particulier en ciblant des enzymes et des récepteurs spécifiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 7-bromo-8-fluoro-6-(trifluorométhyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber ou activer certaines enzymes, affectant diverses voies biochimiques. Sa structure unique lui permet de se lier sélectivement aux sites cibles, modulant leur activité et conduisant aux effets biologiques désirés .
Applications De Recherche Scientifique
7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind selectively to target sites, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-bromo-8-fluoro-6-(trifluorométhyl)quinazoline-2,4(1H,3H)-dione
- 7-bromo-4-chloro-8-fluoro-6-(trifluorométhyl)quinazoline
- 7-bromo-2,4,8-trichloro-6-(trifluorométhyl)quinazoline
Unicité
Comparé aux composés similaires, le 7-bromo-8-fluoro-6-(trifluorométhyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione se distingue par sa combinaison spécifique de groupes brome, fluor et trifluorométhyl. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C9H9BrF4N2O2 |
|---|---|
Poids moléculaire |
333.08 g/mol |
Nom IUPAC |
7-bromo-8-fluoro-6-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H9BrF4N2O2/c10-4-3(9(12,13)14)1-2-6(5(4)11)15-8(18)16-7(2)17/h2-6H,1H2,(H2,15,16,17,18) |
Clé InChI |
HYBFAKYNZLMAFP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(C1C(F)(F)F)Br)F)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


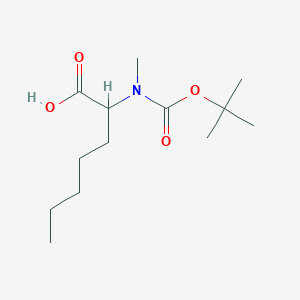
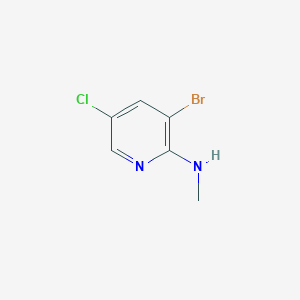

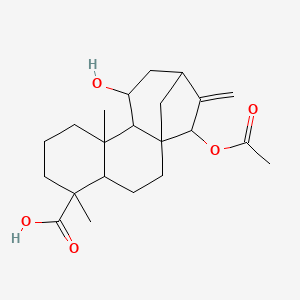
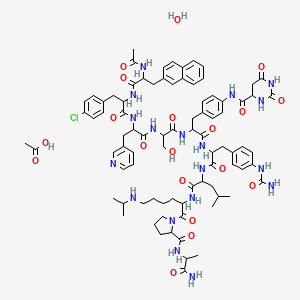
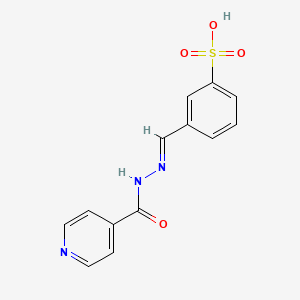

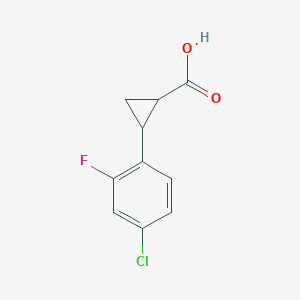
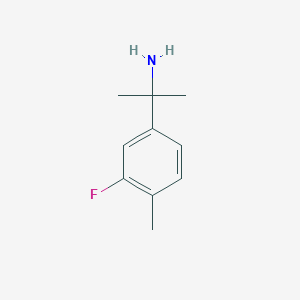


![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

